APTS

描述

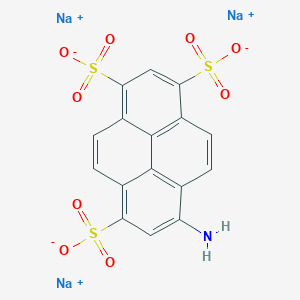

APTS is a water-soluble anionic fluorescent dye. It is known for its strong green fluorescence and significant Stokes shift, making it ideal for various analytical and research applications. This compound is widely used in the detection of carbohydrates and glycoproteins in electrophoresis and other biochemical assays .

准备方法

Synthetic Routes and Reaction Conditions

APTS can be synthesized through the sulfonation of 8-aminopyreneThe reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selective sulfonation .

Industrial Production Methods

In industrial settings, the production of trisodium 8-aminopyrene-1,3,6-trisulfonate involves large-scale sulfonation reactors where the reaction conditions are meticulously controlled to achieve high yield and purity. The product is then neutralized with sodium hydroxide to form the trisodium salt, followed by purification steps such as crystallization and filtration .

化学反应分析

Types of Reactions

APTS undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride (NaBH4) and sodium cyanoborohydride (NaCNH3) are frequently used.

Substitution: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups under mild conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Stable amine derivatives.

Substitution: Various substituted sulfonic acid derivatives.

科学研究应用

Material Science Applications

Atom Probe Tomography (APT)

One of the most significant applications of APTS is in the field of atom probe tomography (APT). APT is a powerful microscopy technique that provides three-dimensional compositional imaging at near-atomic resolution. It is used to analyze materials such as metals, alloys, and semiconductors. The incorporation of this compound into APT techniques enhances the ability to study the distribution of elements within materials, particularly at grain boundaries and defects .

Key Features of APT:

- High Spatial Resolution : Capable of imaging at atomic levels.

- 3D Compositional Imaging : Allows for detailed analysis of material structures.

- Versatility : Applicable to various materials including superalloys, batteries, and semiconductors.

| Material Type | Application | Benefits of this compound |

|---|---|---|

| Metals | Grain boundary analysis | Improved elemental mapping |

| Alloys | Phase partitioning | Enhanced detection of trace elements |

| Semiconductors | Defect characterization | High chemical sensitivity |

Biomedical Applications

This compound has also found utility in biomedical engineering, particularly in drug delivery systems and tissue engineering. The compound acts as a functionalizing agent for various biomaterials, improving their interaction with biological systems.

Applications in Drug Delivery:

- Surface Functionalization : this compound can modify surfaces to enhance drug loading capacity and release profiles.

- Biocompatibility : Improves the compatibility of materials with biological tissues, facilitating better integration.

Case Study: Drug Delivery Systems

In a study involving this compound-modified nanoparticles for targeted drug delivery, researchers demonstrated that the functionalization significantly increased cellular uptake and therapeutic efficacy compared to unmodified nanoparticles. This highlights the potential of this compound in enhancing drug delivery mechanisms .

Surface Modification

This compound is widely used in surface modification processes to improve adhesion properties between inorganic substrates and organic materials. This application is crucial in industries such as electronics and coatings.

Benefits of Surface Modification with this compound:

- Enhanced Adhesion : Improves bonding between different material types.

- Hydrophobicity/Hydrophilicity Control : Modifies surface properties to suit specific applications.

| Industry | Application | Impact of this compound |

|---|---|---|

| Electronics | Coating for semiconductors | Improved device reliability |

| Coatings | Paint adhesion | Enhanced durability and performance |

作用机制

The mechanism of action of trisodium 8-aminopyrene-1,3,6-trisulfonate involves its ability to form stable Schiff bases with aldehydes and ketones. This reaction is reversible and can be reduced to form stable amine derivatives. The compound’s fluorescence properties make it an excellent probe for detecting and quantifying various biomolecules. The multi-anionic nature of the compound allows it to interact with carbohydrate molecules and small hormone molecules, making it ideal for high-resolution capillary electrophoresis .

相似化合物的比较

Similar Compounds

- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

- 8-Aminonaphthalene-1,3,6-trisulfonic acid disodium salt

- 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrate

- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness

APTS is unique due to its strong green fluorescence and significant Stokes shift, which provides high sensitivity and specificity in fluorescence-based assays. Its ability to form stable Schiff bases and subsequent reduction to amine derivatives further enhances its versatility in various analytical applications .

生物活性

Adenine phosphoribosyltransferases (APTs) are crucial enzymes involved in purine metabolism, specifically in the salvage pathway of adenine. They catalyze the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) to adenosine monophosphate (AMP), thus playing a significant role in cellular energy metabolism and nucleotide synthesis. This article explores the biological activity of this compound, including their mechanisms, regulatory roles, and implications in various biological contexts.

This compound operate through a two-step mechanism:

- Binding of Adenine : The enzyme binds adenine, which is a purine base.

- Transfer of Phosphoribosyl Group : this compound transfer a phosphoribosyl group from PRPP to adenine, forming AMP and releasing pyrophosphate (PPi).

This reaction is essential for maintaining adequate levels of AMP, especially under conditions where de novo synthesis is insufficient.

Biological Significance

The biological significance of this compound extends beyond nucleotide synthesis. They are involved in:

- Cellular Energy Regulation : By modulating AMP levels, this compound influence cellular energy homeostasis.

- Signal Transduction : Alterations in adenine nucleotide levels can affect signaling pathways related to stress responses and metabolic regulation.

- Cancer Biology : Aberrant APT activity has been linked to various cancers, suggesting that they may serve as potential biomarkers or therapeutic targets.

Case Study 1: this compound in Cancer Metabolism

A study highlighted the role of this compound in cancer cells where increased expression was correlated with enhanced proliferation and survival. Inhibition of APT activity led to reduced cell viability and increased apoptosis in cultured cancer cell lines. This suggests that targeting this compound could be a viable strategy for cancer treatment.

Case Study 2: Genetic Mutations Affecting APT Function

Research has shown that mutations in the apt gene can lead to altered enzyme function, affecting adenine metabolism. For instance, specific mutations resulted in increased resistance to certain chemotherapeutic agents, indicating that this compound may play a role in drug response variability among patients.

Research Findings

Recent studies have employed various experimental approaches to elucidate the biological activity of this compound:

- Fluorescent Probes : Researchers developed fluorogenic substrates that allow real-time monitoring of APT activity within live cells. These tools have revealed that APT activity is sensitive to cellular metabolic states and can be modulated by external stimuli such as nutrient availability and stress signals .

- Inhibition Studies : Using selective inhibitors, studies demonstrated that blocking APT activity leads to significant metabolic disruptions, underscoring their importance in maintaining cellular homeostasis .

Data Table: Summary of Key Findings on APT Activity

属性

IUPAC Name |

trisodium;8-aminopyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO9S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6H,17H2,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTNYACEWLNWPY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8NNa3O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431754 | |

| Record name | APTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196504-57-1 | |

| Record name | APTS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Trisodium 8-aminopyrene-1,3,6-trisulfonate used to label carboxyl groups in Chinese medicine research?

A1: Trisodium 8-aminopyrene-1,3,6-trisulfonate (APTS) is a fluorescent dye that reacts with carboxyl groups in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) []. This reaction forms a stable amide bond, attaching the fluorescent this compound to the molecule containing the carboxyl group. This labeling technique enables researchers to track the labeled components, which is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion of Chinese medicine components is crucial.

Q2: What are the optimal reaction conditions for labeling carboxyl groups with this compound, as determined in the research?

A2: The research found that the optimal conditions for labeling carboxyl groups with this compound involve several key parameters []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。